REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([N:8]2[C:9](=[O:17])[O:10][C:11](=[O:16])[CH:12]2[CH:13]([CH3:14])[CH3:15])[cH:6][cH:7]1.[F:18][c:19]1[cH:20][cH:21][c:22]([CH2:23][OH:24])[cH:25][c:26]1[O:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:12]([C:11](=[O:10])[OH:16])[CH:13]([CH3:14])[CH3:15])[cH:6][cH:7]1
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Name
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Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
OCc1ccc(F)c(Oc2ccccc2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(NC(C(=O)O)C(C)C)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][cH:4][c:5]([N:8]2[C:9](=[O:17])[O:10][C:11](=[O:16])[CH:12]2[CH:13]([CH3:14])[CH3:15])[cH:6][cH:7]1.[F:18][c:19]1[cH:20][cH:21][c:22]([CH2:23][OH:24])[cH:25][c:26]1[O:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:12]([C:11](=[O:10])[OH:16])[CH:13]([CH3:14])[CH3:15])[cH:6][cH:7]1
|
Name
|
Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccc(F)c(Oc2ccccc2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(NC(C(=O)O)C(C)C)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |